Benzophenone phenylhydrazone

Catalog No.
S661984
CAS No.
574-61-8
M.F
C19H16N2
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone phenylhydrazone

CAS Number

574-61-8

Product Name

Benzophenone phenylhydrazone

IUPAC Name

N-(benzhydrylideneamino)aniline

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H

InChI Key

LJPHROJMJFFANK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3

Synonyms

Diphenylmethanone (phenyl)hydrazone; N-Phenylbenzophenone Hydrazone; NSC 401195; Diphenylmethanone Phenylhydrazone; Benzophenone, Phenylhydrazone

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

Specific Scientific Field: Chemistry, specifically Organic Synthesis

Summary of the Application: Benzophenone phenylhydrazone is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are synthesized by combining suitable aldehydes with four hydrazides .

Methods of Application or Experimental Procedures: A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Anticancer Activity

Specific Scientific Field: Medicinal Chemistry, specifically Cancer Research

Summary of the Application: Some benzophenone hydrazone derivatives have been found to be antiestrogenic and can be used successfully to treat breast cancer .

Methods of Application or Experimental Procedures: The X-ray crystal structures of 4,4′-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and 2,2′-dihydroxybenzophenone-2,4-dinitrophenylhydrazone have been determined in order to study the structural characteristics of these molecules that may contribute to their antiestrogenic and cytotoxic properties .

Results or Outcomes: These structures have been compared to other hydrazone derivatives as well as tamoxifen, an antiestrogen drug presently used clinically for the treatment of breast cancer .

Benzophenone phenylhydrazone is a synthetic organic molecule formed by the condensation reaction of benzophenone (diphenylmethanone) and phenylhydrazine. It holds significance in research due to its specific functional groups and potential applications in various fields [].


Molecular Structure Analysis

The structure of benzophenone phenylhydrazone features a central C=N (imine) bond connecting a diphenylmethane moiety (derived from benzophenone) to a phenylhydrazine unit. The key features include:

  • Two aromatic rings (phenyl) attached to the central carbon atom, contributing to its hydrophobicity [].
  • The imine group (C=N) with potential for hydrogen bonding and participation in various chemical reactions [].
  • The presence of both aromatic and amine functionalities might influence its reactivity and potential interactions with other molecules.

Chemical Reactions Analysis

Benzophenone phenylhydrazone can be involved in several chemical reactions:

  • Synthesis: The primary reaction for obtaining this compound is the condensation of benzophenone and phenylhydrazine. This reaction can be catalyzed by acids [].

PhC(O)Ph + PhNHNH2 -> Ph2C=N-NHPh (Benzophenone phenylhydrazone) []

  • Decomposition: Limited information exists on the specific decomposition pathways of benzophenone phenylhydrazone. However, under high temperatures or in the presence of strong acids or bases, it might undergo degradation, potentially breaking down into its constituent parts (benzophenone and phenylhydrazine) or smaller fragments.

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the presence of two bulky aromatic rings.
  • Melting Point: Expected to be relatively high due to the aromatic rings and the imine bond.
  • Boiling Point: Presumably high due to the large size of the molecule.
  • Solubility: Limited solubility in water due to the hydrophobic nature of the aromatic rings. Might be soluble in organic solvents like dichloromethane or ethanol.
  • Stability: The imine bond is generally stable under neutral conditions but might be susceptible to hydrolysis under acidic or basic conditions.
  • Metal Chelation: The imine group can potentially bind to metal ions, making it a candidate for studies in metal ion coordination chemistry [].
  • Free Radical Scavenging: The aromatic rings might possess some free radical scavenging activity, but further investigation is needed [].

  • Formation Reaction: The primary reaction for synthesizing benzophenone phenylhydrazone involves the nucleophilic addition of phenylhydrazine to benzophenone, resulting in the formation of the hydrazone:
    Benzophenone+PhenylhydrazineBenzophenone Phenylhydrazone\text{Benzophenone}+\text{Phenylhydrazine}\rightarrow \text{Benzophenone Phenylhydrazone}
  • Oxidation Reactions: Benzophenone phenylhydrazone can be oxidized using lead tetra-acetate in the presence of alcohols, leading to the formation of azoacetates and other products .
  • Reactivity with Electrophiles: It can react with various electrophiles due to the nucleophilic nature of the nitrogen in the hydrazone group, allowing for further derivatization and functionalization.

Benzophenone phenylhydrazone exhibits various biological activities:

  • Antioxidant Properties: Studies indicate that it may have antioxidant capabilities, which can be beneficial in reducing oxidative stress in biological systems.
  • Antimicrobial Activity: Some derivatives of benzophenone phenylhydrazone have shown antimicrobial properties, making them potential candidates for pharmaceutical applications.
  • Cytotoxic Effects: Research has suggested that certain derivatives can induce cytotoxic effects in cancer cell lines, indicating potential anti-cancer properties.

Several methods exist for synthesizing benzophenone phenylhydrazone:

  • Direct Condensation: The most common method involves directly mixing benzophenone with phenylhydrazine in an appropriate solvent, often under reflux conditions.
  • Use of Catalysts: Catalysts such as acid or base may be employed to enhance the reaction rate and yield.
  • Alternative Routes: Other synthetic routes include starting from bromobenzene or other derivatives to create various substituted forms of benzophenone phenylhydrazones .

Benzophenone phenylhydrazone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Photostabilizers: Due to its ability to absorb ultraviolet light, it is used as a photostabilizer in plastics and coatings.
  • Analytical Chemistry: It is utilized in analytical techniques for detecting carbonyl compounds.

Studies on benzophenone phenylhydrazone interactions reveal:

  • Hydrogen Bonding: The compound can form intramolecular hydrogen bonds, which influence its stability and reactivity .
  • Solvent Effects: Its behavior can significantly vary based on the solvent used, impacting its solubility and interaction with other molecules.

Similar Compounds

Benzophenone phenylhydrazone has several structurally similar compounds, which include:

  • Benzaldehyde Phenylhydrazone
  • Acetophenone Phenylhydrazone
  • Hydrazones Derived from Other Aromatic Ketones

Comparison with Similar Compounds

CompoundUnique Features
Benzophenone PhenylhydrazoneExhibits significant biological activity and versatility in reactions.
Benzaldehyde PhenylhydrazoneGenerally less stable than benzophenone derivatives.
Acetophenone PhenylhydrazoneOften used in simpler organic syntheses but lacks complex reactivity.

Benzophenone phenylhydrazone stands out due to its unique combination of stability, reactivity, and biological activity compared to other similar compounds. Its ability to undergo diverse chemical transformations makes it a valuable compound in both research and industrial applications.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-61-8

Dates

Last modified: 08-15-2023

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